4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL
Brand Name: Vulcanchem
CAS No.: 299202-85-0
VCID: VC0509833
InChI: InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13)
SMILES: C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31g/mol

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL

CAS No.: 299202-85-0

Main Products

VCID: VC0509833

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31g/mol

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL - 299202-85-0

CAS No. 299202-85-0
Product Name 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL
Molecular Formula C11H14N2O3S
Molecular Weight 254.31g/mol
IUPAC Name 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol
Standard InChI InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13)
Standard InChIKey GFRLOVHISTUQIF-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO
SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO
Canonical SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO
PubChem Compound 2266242
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator